![molecular formula C20H20F3N3O2S B2698362 1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946278-16-6](/img/structure/B2698362.png)
1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. One of the elements is carbon, and the other can be any element other than carbon (in this case, nitrogen and sulfur). These compounds are of great interest in the field of medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves techniques like Suzuki–Miyaura coupling, which is a type of carbon–carbon bond forming reaction . This reaction is widely used due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques like FT-IR and NMR . These techniques provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and depend on the specific functional groups present in the molecule. For example, the Suzuki–Miyaura coupling mentioned earlier involves an oxidative addition and a transmetalation step .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors like their molecular structure and the types of functional groups they contain. For example, compounds containing a trifluoromethyl group often exhibit unique properties due to the presence of fluorine atoms .Scientific Research Applications
Organic Synthesis and Catalysis
Thiourea dioxide in water has been identified as a recyclable catalyst for synthesizing a series of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through a three-component reaction. This methodology offers several advantages, including the use of an inexpensive, recyclable catalyst, easier work-up, milder reaction conditions, and environmental friendliness (Verma & Jain, 2012).
Heterocyclic Chemistry
Research has shown the synthesis of pyrido[2,3-d]pyrimidine derivatives using various catalytic methods. For instance, a novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives was catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, demonstrating the efficiency and reusability of this catalytic system (Rahmani et al., 2018).
Photophysical Properties and Applications
The design and synthesis of pyrimidine-phthalimide derivatives have led to the development of atypical aggregation-induced emission (AIE) chromophores. These compounds exhibit solid-state fluorescence and solvatochromism, highlighting their potential for pH-sensing applications due to their reversible protonation at nitrogen atoms, which causes dramatic color changes (Yan et al., 2017).
Mechanistic Studies in Organic Chemistry
Synthesis and applications of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide have facilitated mechanistic investigations in organic reactions. This work exemplifies how isotopically labeled compounds can be used to elucidate reaction pathways and the formation of specific products (Sako et al., 2000).
Future Directions
properties
IUPAC Name |
1,3-dimethyl-6-propyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-4-5-13-10-24-17-15(18(27)26(3)19(28)25(17)2)16(13)29-11-12-6-8-14(9-7-12)20(21,22)23/h6-10H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPOFKYWBPXDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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